3-Chloro-2-hydroxy-6-methylpyridine
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Overview
Description
3-Chloro-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by a chlorine atom at the third position and a methyl group at the sixth position on the pyridine ring, with a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridin-2(1H)-one typically involves the chlorination of 6-methylpyridin-2(1H)-one. One common method is the reaction of 6-methylpyridin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the pyridine ring.
Industrial Production Methods
Industrial production of 3-Chloro-6-methylpyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The ketone group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Products include 3-amino-6-methylpyridin-2(1H)-one, 3-thio-6-methylpyridin-2(1H)-one, and 3-alkoxy-6-methylpyridin-2(1H)-one.
Oxidation Reactions: Products include 3-chloro-6-carboxypyridin-2(1H)-one and 3-chloro-6-formylpyridin-2(1H)-one.
Reduction Reactions: Products include 3-chloro-6-methylpyridin-2(1H)-ol.
Scientific Research Applications
3-Chloro-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards its molecular targets. The ketone group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone group.
3-Chloro-6-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone group.
3-Chloro-2-methylpyridine: Similar structure but lacks the ketone group.
Uniqueness
3-Chloro-6-methylpyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a ketone group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The ketone group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
886365-34-0 |
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Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloro-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
ZAFKENHBTCGCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)Cl |
Origin of Product |
United States |
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